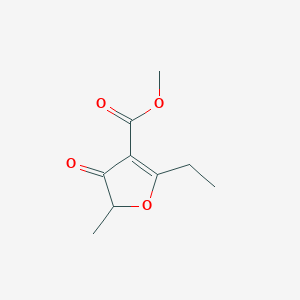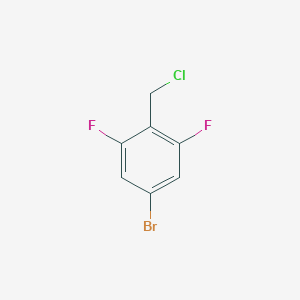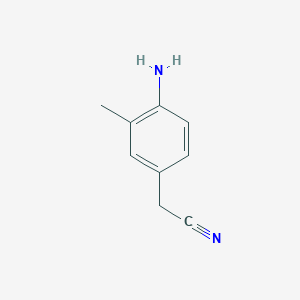
(4-Amino-3-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-methylphenyl)acetonitrile, also known as 4-Amino-m-tolunitrile, is an organic compound with the chemical formula C9H10N2. It is widely used in the field of pharmaceuticals and organic synthesis due to its unique properties.
Mecanismo De Acción
The mechanism of action of (4-Amino-3-methylphenyl)acetonitrile is not fully understood. However, it is thought to exert its antimicrobial and antifungal properties by inhibiting the growth of microorganisms. It is also thought to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Amino-3-methylphenyl)acetonitrile has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be relatively stable under acidic and basic conditions. Additionally, it has been shown to have a low affinity for plasma proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Amino-3-methylphenyl)acetonitrile in lab experiments is its wide range of applications. It can be used in the synthesis of various organic compounds and has been found to exhibit antimicrobial, antifungal, and anticancer properties. However, one limitation is that it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of (4-Amino-3-methylphenyl)acetonitrile. One direction is the investigation of its potential use in the treatment of bacterial and fungal infections. Another direction is the study of its potential use as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the synthesis of various organic compounds.
Conclusion:
In conclusion, (4-Amino-3-methylphenyl)acetonitrile is a versatile organic compound with a wide range of applications in the field of pharmaceuticals and organic synthesis. Its unique properties make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
(4-Amino-3-methylphenyl)acetonitrile has been extensively studied for its potential use in the field of pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the synthesis of various organic compounds. Additionally, (4-Amino-3-methylphenyl)acetonitrile has been investigated for its potential use as a ligand in coordination chemistry.
Propiedades
Número CAS |
180149-38-6 |
|---|---|
Nombre del producto |
(4-Amino-3-methylphenyl)acetonitrile |
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(4-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |
Clave InChI |
ACZFZZFUGILAFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC#N)N |
SMILES canónico |
CC1=C(C=CC(=C1)CC#N)N |
Sinónimos |
Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

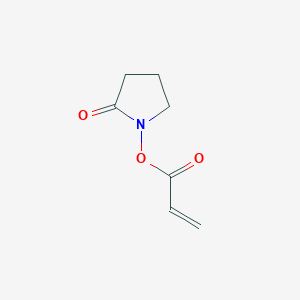
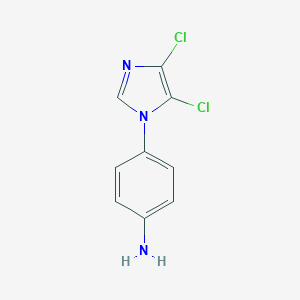
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)



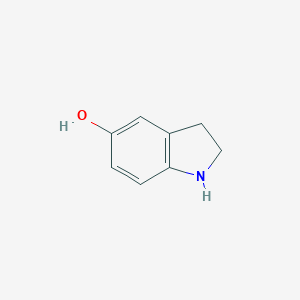
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
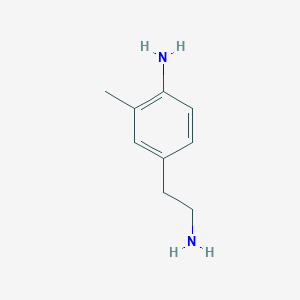

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
